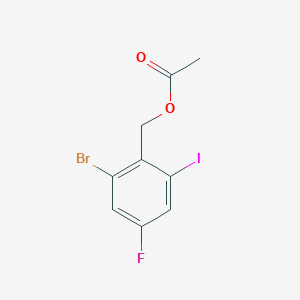

2-Bromo-4-fluoro-6-iodobenzyl acetate

Description

2-Bromo-4-fluoro-6-iodobenzyl acetate is a halogenated aromatic ester with the molecular formula C₉H₆BrFIO₂ (inferred from structure). It features a benzyl acetate backbone substituted with bromine (2-position), fluorine (4-position), and iodine (6-position) on the benzene ring. This compound, identified by CAS number 1936054-58-8, is listed in commercial catalogs with a purity of 95% and MDL number MFCD28969690 .

The acetate group enhances solubility in organic solvents, while the halogen substituents (Br, F, I) contribute to its electronic and steric properties. These characteristics make it a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where iodine and bromine act as leaving groups. Its applications span pharmaceutical research, agrochemical synthesis, and materials science, though specific uses are often proprietary .

Propriétés

IUPAC Name |

(2-bromo-4-fluoro-6-iodophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFIO2/c1-5(13)14-4-7-8(10)2-6(11)3-9(7)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFMEVYIWCXQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-iodobenzyl acetate typically involves multi-step organic reactions. One common method includes the halogenation of benzyl acetate derivatives. The process may involve:

Bromination: Introduction of a bromine atom at the 2-position of the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe).

Fluorination: Introduction of a fluorine atom at the 4-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Iodination: Introduction of an iodine atom at the 6-position using iodine (I2) or an iodine monochloride (ICl) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluoro-6-iodobenzyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The benzyl acetate moiety can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Electrophilic Substitution: Sulfuric acid (H2SO4), aluminum chloride (AlCl3)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

Substitution: Various substituted benzyl acetates

Oxidation: Benzyl alcohols, benzaldehydes, benzoic acids

Reduction: Dehalogenated benzyl acetates, benzyl alcohols

Applications De Recherche Scientifique

2-Bromo-4-fluoro-6-iodobenzyl acetate is used in several scientific research applications, including:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of complex pharmaceutical compounds.

Organic Chemistry Studies: It is used as a model compound to study halogenation and substitution reactions.

Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Research: It is used in the study of enzyme interactions and metabolic pathways involving halogenated organic compounds.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluoro-6-iodobenzyl acetate involves its interaction with various molecular targets, depending on the specific application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. In biological research, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Functional Groups : The acetate group in the target compound distinguishes it from methoxy- or methyl-substituted analogs, influencing polarity and reactivity.

- Halogen Diversity : The presence of iodine (a superior leaving group) enhances its utility in coupling reactions compared to bromine-only analogs .

- Purity : Compounds like 1-bromo-2-fluoro-4-iodo-3-methylbenzene (97% purity) may offer better synthetic yields, suggesting steric or electronic stabilization during synthesis .

Research Findings

- The target’s halogen triad likely creates a highly polarized aromatic system, favoring electrophilic substitutions .

- Bioactivity Potential: Ethyl acetate extracts () suggest acetate-containing compounds may enhance bioavailability, though the target’s bioactivity remains unexplored .

Activité Biologique

Molecular Formula: C9H8BrFIO2

Molecular Weight: 300.10 g/mol

Structure: The compound features a benzene ring with bromine at the 2-position, fluorine at the 4-position, and iodine at the 6-position, along with an acetate group.

While specific mechanisms for 2-Bromo-4-fluoro-6-iodobenzyl acetate are not extensively documented, its halogenated structure indicates potential interactions with biological targets, including:

- Enzyme Inhibition: Compounds with similar halogen substitutions often act as enzyme inhibitors by modifying active sites or altering enzyme conformation.

- Receptor Modulation: The presence of halogens can enhance binding affinity to various receptors, potentially affecting signaling pathways.

Antimicrobial Activity

Research has shown that halogenated compounds can exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that halogenated benzyl derivatives possess varying degrees of antibacterial activity due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Halogenated analog | S. aureus | TBD |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been explored in various cancer cell lines. For instance, similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The cytotoxicity profile is crucial for determining the therapeutic index of such compounds.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | TBD | |

| MCF7 (Breast) | TBD |

Study on Halogenated Benzyl Compounds

A study published in the Journal of Medicinal Chemistry evaluated a series of halogenated benzyl compounds for their biological activity. The findings suggested that compounds with multiple halogens exhibited enhanced activity against specific cancer cell lines compared to their non-halogenated counterparts. The study emphasized the importance of halogen positioning in influencing biological outcomes.

Antileishmanial Activity Research

Another relevant study focused on the antileishmanial activity of related compounds, where it was found that certain halogenated derivatives significantly reduced parasite load in infected macrophages. This highlights the potential for this compound to exhibit similar effects against parasitic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.